molecular formula C21H17N3O3S B2923057 N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898428-81-4

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide

カタログ番号: B2923057
CAS番号: 898428-81-4
分子量: 391.45
InChIキー: FOGIVWIZRHQUGQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide” is a derivative of quinazolin-4(3H)-one . Quinazolin-4(3H)-one derivatives have been synthesized with the aim of developing potent analgesic, anti-inflammatory, and antimicrobial agents .


Synthesis Analysis

The synthesis of these compounds involves a series of reactions characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis . The method used for the preparation and isolation of the compounds gave materials of good purity, as evidenced by their spectral analyses and by TLC .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed using fast atom bombardment (FAB positive) mass spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of benzoxazinone with primary aromatic amines . Moreover, the compound also reacted with both sodium azide and active methylene compounds .


Physical and Chemical Properties Analysis

The physicochemical properties of the synthesized compounds are given in Table 1 . The title compounds are found to be soluble in chloroform, dimethyl sulfoxide, and dimethylformamide .

科学的研究の応用

Pharmacological Properties

N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives have been synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic activities in rats. A specific compound in this series, identified as N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide, exhibited potent activity, indicating the potential of these derivatives in pharmacological applications (Rahman et al., 2014).

Antimicrobial Activity

A series of 4-(amino or acetamido)-N-{[3-(substituted aryl)-4-oxo-3,4-dihydroquinazolin-2-yl]-methyl}benzenesulfonamide derivatives were designed and synthesized, displaying varied degrees of in vitro antimicrobial activity against various bacteria and fungi. This research highlights the potential of these compounds in developing new antimicrobial agents (Vanparia et al., 2013).

Antitumor Agents

Novel 4-(2-amino-3-cyano-4-(substituted-aryl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide compounds have shown significant in vitro antitumor activity, with some compounds being more potent than the reference drug Doxorubicin. This suggests their potential as new antitumor agents (Alqasoumi et al., 2010).

Carbonic Anhydrase Inhibitors

Benzenesulfonamide containing compounds incorporating phenyl-1,2,3-triazole moieties have been synthesized and screened as inhibitors of human carbonic anhydrase isoforms. These compounds showed significant inhibitory activity and hold potential for therapeutic applications in conditions like glaucoma (Nocentini et al., 2016).

Luminescence and Antibacterial Properties

Series of d10 metal complexes based on modified 4-amino-N-(5-methyl-1, 2-sulfathiazole-3-yl) benzenesulfonamide acid have been synthesized, showing distinct luminescence and antibacterial properties. This study explores the potential of these complexes in various applications, including luminescent materials and antimicrobial agents (Feng et al., 2021).

作用機序

The mechanism of action of these compounds is closely related to their ability to inhibit both isoforms of the enzyme cyclooxygenase (COX), also known as prostaglandin H2 (PGH2) synthase . This enzyme catalyzes the conversion of arachidonic acid to PGH2 .

Safety and Hazards

The safety and hazards of these compounds are related to their biological activities. All compounds were examined for their ulcerogenicity . Results revealed that the entire series of compounds exhibited mild to good analgesic, anti-inflammatory, and antimicrobial activity with low to moderate ulcer index .

将来の方向性

The future directions for this compound involve further optimization and development to new antitubercular and anti-HIV agents . The results obtained from this study confirm that the synthesized and biologically evaluated quinazolines showed promising antimicrobial, antitubercular, and anti-HIV activities and new scaffolds for antimicrobial activity .

特性

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-15-22-20-13-6-5-12-19(20)21(25)24(15)17-9-7-8-16(14-17)23-28(26,27)18-10-3-2-4-11-18/h2-14,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGIVWIZRHQUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。